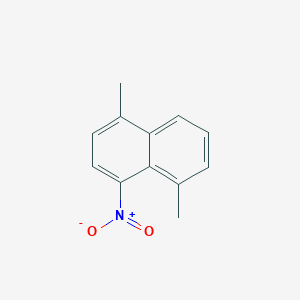

1,5-Dimethyl-4-nitronaphthalene

Description

Properties

CAS No. |

24055-43-4 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1,5-dimethyl-4-nitronaphthalene |

InChI |

InChI=1S/C12H11NO2/c1-8-6-7-11(13(14)15)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3 |

InChI Key |

JPHUKELFQVHMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=C2[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-4-nitronaphthalene can be synthesized through the nitration of 1,5-dimethylnaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced catalytic processes. For example, the use of solid superacid catalysts such as sulfated zirconia (SO42−/ZrO2) has been reported to enhance the efficiency and selectivity of the nitration reaction. This method offers a more environmentally friendly approach compared to traditional methods that generate significant amounts of acidic waste .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-nitronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or alkylating agents in the presence of Lewis acids are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1,5-Dimethyl-4-nitronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-nitronaphthalene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. 1,5-(4,4'-Dipyridyl)naphthalene

- Substituents : Pyridyl groups at 1- and 5-positions.

- Synthesis : Achieved via Suzuki-Miyaura cross-coupling, contrasting with the nitration/methylation steps required for 1,5-dimethyl-4-nitronaphthalene.

- Applications : Primarily used in supramolecular chemistry due to its ability to form coordination polymers. The nitro and methyl groups in this compound, however, may favor applications in explosives or dyes due to nitro’s electron-withdrawing nature.

- Substituents : Nitro groups at 1- and 5-positions (vs. methyl groups in the target compound).

- Thermodynamic Properties: Reported enthalpy of formation (ΔfH°solid) for dinitronaphthalene derivatives is critical for stability assessments.

C. Thiamine Naphthalene-1,5-disulfonate

- Substituents : Sulfonate and thiazolium groups.

- Functionality : Used in pharmaceutical formulations due to sulfonate’s solubility-enhancing properties. In contrast, the nitro group in this compound may limit biological compatibility but enhance reactivity in electrophilic substitution reactions.

Thermodynamic and Reactivity Data

*Data sourced from NIST Standard Reference Database 69 .

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of 1,5-Dimethyl-4-nitronaphthalene?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Employ the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:

- Growing high-quality single crystals via slow evaporation in solvents like ethanol or acetone.

- Collecting intensity data with a diffractometer, ensuring sufficient resolution (e.g., θ < 25°).

- Using direct methods (SHELXS/SHELXD) for phase determination and iterative refinement with SHELXL, incorporating hydrogen atom positioning via riding models .

Q. How can researchers design toxicity studies for this compound in mammalian models?

Methodological Answer: Follow OECD guidelines and ATSDR protocols for toxicological profiling:

- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on industrial relevance .

- Endpoints : Assess systemic effects (hepatic, renal, hematological) and carcinogenicity. Use Table B-1 () to align outcomes with species-specific responses (e.g., Sprague-Dawley rats for hepatic effects).

- Dosage : Apply tiered dosing (subchronic to chronic) with control groups for statistical rigor. Include body weight monitoring and histopathology .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

Methodological Answer:

- Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC-MS with non-polar columns (e.g., DB-5) for separation and quantification .

- Spectroscopy : Confirm molecular structure via FT-IR (nitro-group stretching at ~1520 cm⁻¹) and NMR (aromatic proton signals at δ 7.5–8.5 ppm).

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermodynamic properties be resolved?

Methodological Answer:

- Experimental Replication : Repeat calorimetric measurements (e.g., ΔfH°gas) using standardized protocols (NIST-recommended) to minimize instrumental variability .

- Computational Validation : Compare experimental results with quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G** level) to identify outliers. Use NIST Chemistry WebBook as a reference for gas-phase thermochemistry .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) and apply statistical weighting based on methodological rigor .

Q. What strategies address gaps in understanding the environmental fate of this compound?

Methodological Answer:

- Degradation Pathways : Use LC-QTOF-MS to identify photolysis/byproducts under simulated sunlight (λ > 290 nm). Compare with analogous nitroaromatics (e.g., nitronaphthalenes) .

- Bioaccumulation Studies : Apply radiolabeled (¹⁴C) compound in aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs).

- QSAR Modeling : Develop quantitative structure-activity relationships to predict persistence and mobility in soil/water systems .

Q. How can mechanistic studies elucidate conflicting reports on the compound’s genotoxicity?

Methodological Answer:

- In Vitro Assays : Perform Ames tests (with/without metabolic activation via S9 liver fraction) and micronucleus assays in human lymphoblastoid cells (e.g., TK6) .

- Omics Integration : Use RNA-seq to profile DNA repair pathways (e.g., BRCA1, PARP) in exposed cell lines. Cross-validate with metabolomics (LC-MS) to detect oxidative stress markers (8-OHdG) .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose vs. high-dose effects observed in prior studies .

Q. What computational tools are effective for predicting the compound’s reactivity in synthetic applications?

Methodological Answer:

- Reaction Modeling : Use Gaussian or ORCA software to simulate nitration pathways. Optimize transition states (TS) at the MP2/cc-pVTZ level to predict regioselectivity (e.g., 4-nitro vs. 6-nitro derivatives) .

- Solvent Effects : Apply COSMO-RS to assess solvent polarity’s impact on reaction yields. Compare with empirical data from THF vs. DMSO systems .

- Machine Learning : Train neural networks on existing naphthalene derivative datasets to predict optimal reaction conditions (temperature, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.